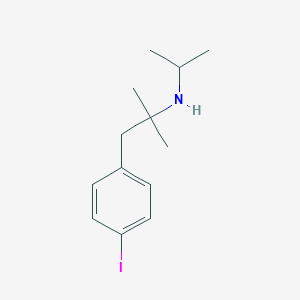
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is an organic compound belonging to the class of amphetamines and derivatives It is characterized by the presence of an iodophenyl group attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine typically involves the iodination of a phenyl group followed by the introduction of the amine functionality. One common method involves the reaction of 4-iodobenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)propan-2-amine: Shares a similar structure but lacks the methyl and isopropyl groups.
4-Iodoamphetamine: Another related compound with similar pharmacological properties.
Uniqueness: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
108708-53-8 |
|---|---|
Formule moléculaire |
C13H20IN |
Poids moléculaire |
317.21 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20IN/c1-10(2)15-13(3,4)9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3 |
Clé InChI |
PXTWOKDSPJNJIU-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
SMILES canonique |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Synonymes |
N-IIP N-isopropyl-4-iodophentermine N-isopropyl-4-iodophentermine, 123I-labeled cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















